7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2h-1,4-benzodiazepin-2-one
CAS No.: 17617-60-6
Cat. No.: VC21036532
Molecular Formula: C15H10ClFN2O2
Molecular Weight: 304.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17617-60-6 |
---|---|
Molecular Formula | C15H10ClFN2O2 |
Molecular Weight | 304.7 g/mol |
IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one |
Standard InChI | InChI=1S/C15H10ClFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) |
Standard InChI Key | FERBACJQVQVCKH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)F |
Introduction
Chemical Structure and Identification
Structural Characteristics
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one belongs to the benzodiazepine class, featuring a characteristic seven-membered diazepine ring fused to a benzene ring. The compound contains several key structural elements that define its chemical identity and biological activity: a chlorine atom at position 7, a 2-fluorophenyl substituent at position 5, and a hydroxyl group at position 3 of the diazepine ring. These specific substitution patterns distinguish it from other benzodiazepine derivatives and contribute to its unique pharmacological profile .
The molecular structure consists of two connected ring systems with specific substituents arranged in a precise spatial configuration. The benzodiazepine core provides the basic pharmacophore that interacts with GABA receptors, while the fluorophenyl and chloro substituents enhance binding affinity and modify the compound's pharmacodynamic properties.
Identification Parameters
Several key identifiers are associated with this compound:
Table 1: Identification Parameters of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
Parameter | Value |
---|---|
CAS Registry Number | 17617-60-6 |
Molecular Formula | C₁₅H₁₀ClFN₂O₂ |
Molecular Weight | 304.7 g/mol |
IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-3H-1,4-benzodiazepin-2-one |
InChI | InChI=1S/C15H10ClFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) |
InChIKey | FERBACJQVQVCKH-UHFFFAOYSA-N |
The compound is also known by several synonyms, including N-Desalkyl-3-hydroxyflurazepam, 3-hydroxy-N-desalkyl-2-oxoquazepam, and Flurazepam M (N-1-des-alkyl, 3-hydroxy) . These alternative names often reflect its relationship to other benzodiazepines or its role as a metabolite.
Physical and Chemical Properties
Physical Properties
The compound exists as a solid at room temperature with distinct physical characteristics that influence its handling, formulation, and analysis.
Table 2: Physical Properties of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one
Property | Value | Method |
---|---|---|
Melting Point | 173-175°C | Solvent: Ethanol |
Boiling Point | 507.1 ± 50.0°C | Predicted |
Density | 1.48 ± 0.1 g/cm³ | Predicted |
Physical State | Solid | Observed |
Solubility | Soluble in organic solvents (ethanol, acetonitrile); limited solubility in water | Experimental |
These physical properties are particularly important for analytical procedures, formulation development, and quality control processes . The relatively high melting point indicates strong intermolecular forces within the crystal structure, likely due to hydrogen bonding involving the hydroxyl group at position 3.
Chemical Properties
The chemical behavior of this compound is characterized by several functional groups that can participate in various reactions:
-
The hydroxyl group at position 3 is susceptible to oxidation and can participate in esterification reactions.
-
The amide functionality in the diazepine ring contributes to the compound's stability but can undergo hydrolysis under extreme conditions.
-
The aromatic rings can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups (chlorine and fluorine) reduces reactivity.
The compound has a predicted pKa value of 10.76 ± 0.70, indicating moderate acid-base properties . This value is significant for understanding the compound's ionization state at physiological pH, which affects its pharmacokinetic properties such as absorption and distribution.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one typically involves multiple steps starting from appropriate precursors. One common synthetic pathway involves:
-
Formation of a benzophenone intermediate from 2-amino-5-chlorobenzoic acid and 2-fluorobenzene
-
Cyclization to form the diazepine ring
-
Introduction of the hydroxyl group at position 3
A key intermediate in the synthesis is often 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, which undergoes hydroxylation to yield the target compound. The hydroxylation step is particularly challenging and requires careful control of reaction conditions to achieve good yields and stereoselectivity.
Industrial Production
Industrial production of this compound may employ similar synthetic routes but with optimizations for scale, yield, and purity. The manufacturing process typically involves:
-
Careful selection of starting materials with high purity
-
Optimization of reaction conditions (temperature, solvent, catalysts)
-
Multiple purification steps, including recrystallization from ethanol
-
Stringent quality control measures
Commercial availability of the compound is limited, with specialized chemical suppliers offering it primarily for research purposes. The pricing information indicates that it is a relatively high-value compound, with 5 mg costing approximately $497.63 as of 2021 .
Biological Activity and Pharmacological Properties
Mechanism of Action
As a benzodiazepine derivative, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one likely acts as a positive allosteric modulator of the GABA-A receptor. The compound enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to a specific site on the GABA-A receptor complex. This binding increases the frequency of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and decreased neuronal excitability.
The presence of the hydroxyl group at position 3 is particularly significant for receptor binding affinity and may influence the compound's pharmacodynamic profile compared to non-hydroxylated analogs. This structural feature facilitates specific interactions with the receptor binding pocket, potentially enhancing potency or altering the spectrum of activity.
Pharmacokinetics
The compound's pharmacokinetic properties are influenced by its chemical structure, particularly the presence of the hydroxyl group at position 3. This feature typically facilitates Phase II metabolism through glucuronidation, potentially leading to faster elimination compared to non-hydroxylated benzodiazepines.
Key pharmacokinetic considerations include:
-
Absorption: Likely absorbed well from the gastrointestinal tract due to its moderately lipophilic nature
-
Distribution: Expected to distribute widely throughout body tissues with potential for protein binding
-
Metabolism: Primarily through conjugation reactions (glucuronidation) in the liver
-
Elimination: Predominantly renal excretion of glucuronide conjugates
Relationship to Other Benzodiazepines
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one is structurally related to several clinically important benzodiazepines, including flurazepam. In fact, it is often identified as a metabolite of flurazepam, formed through N-dealkylation and hydroxylation processes . This relationship is significant for toxicological and forensic analyses, as detection of this compound in biological samples may indicate flurazepam consumption.
The compound can be compared to related benzodiazepines with similar structural features:
Table 3: Comparison with Related Benzodiazepines
Compound | Structural Differences | Key Properties |
---|---|---|
7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | Unsubstituted at N1, hydroxyl at C3 | Metabolite of flurazepam |
Flurazepam | N1-diethylaminoethyl substituent, no hydroxyl at C3 | Clinical anxiolytic and hypnotic |
2-Hydroxyethylflurazepam | N1-hydroxyethyl substituent, no hydroxyl at C3 | Metabolite of flurazepam |
Flutemazepam | N1-methyl substituent, hydroxyl at C3 | Sedative and anxiolytic properties |
Analytical Methods and Detection
Spectroscopic Identification
Several spectroscopic techniques are employed for the identification and characterization of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, with characteristic signals for aromatic protons, the hydroxyl proton, and protons adjacent to nitrogen atoms.
-
Mass Spectrometry: Yields specific fragmentation patterns that aid in identification, with the molecular ion peak corresponding to the molecular weight of 304.7 g/mol.
-
Infrared (IR) Spectroscopy: Reveals functional group information, with characteristic absorption bands for O-H stretching, C=O stretching of the amide, and aromatic C-H stretching.
Chromatographic Analysis
Chromatographic techniques are essential for separation, identification, and quantification of the compound, particularly in complex matrices:
-
Gas Chromatography (GC): The compound has been characterized by gas chromatography, with reported Kovats' retention indices on non-polar columns. At 250°C on an SE-30 column, the retention index is 2715, while at 280°C it increases to 2730 .
-
High-Performance Liquid Chromatography (HPLC): Typically performed with UV detection (λ = 254 nm) and gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid as the mobile phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation capabilities of HPLC with the identification power of mass spectrometry, offering superior sensitivity and specificity.
These analytical methods are particularly important for forensic toxicology, pharmaceutical quality control, and metabolite identification studies.
Applications and Research Findings
Metabolite Identification
One of the primary research applications of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one is its role as a metabolite of flurazepam and potentially other related benzodiazepines. Studies have identified this compound in biological samples following administration of flurazepam, indicating its formation through metabolic processes . This finding is significant for:
Structure-Activity Relationship Studies
Research on this compound contributes to broader structure-activity relationship (SAR) studies of benzodiazepines. The specific substitution pattern, particularly the presence of the hydroxyl group at position 3, provides valuable insights into how structural modifications affect receptor binding and pharmacological activity.
Key findings from SAR studies include:
-
The hydroxyl group at position 3 generally enhances water solubility compared to non-hydroxylated analogs
-
Hydroxylation at position 3 often facilitates Phase II metabolism (glucuronidation)
-
The combination of a 2-fluorophenyl substituent at position 5 and a chlorine atom at position 7 contributes to optimal receptor binding
Legal Status and Regulatory Considerations
While specific information about the legal status of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one is limited in the provided search results, several considerations are relevant:
-
As a benzodiazepine derivative, it may fall under controlled substance regulations in various jurisdictions, particularly if it demonstrates significant psychoactive properties.
-
Its status as a metabolite rather than a primary therapeutic agent may influence regulatory classification.
-
For research applications, appropriate permits and documentation may be required depending on local regulations governing benzodiazepine compounds.
-
The compound's use in analytical testing, particularly in forensic and clinical toxicology, is subject to laboratory accreditation and quality control standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume